molecular formula C7H6BrN3O B8152149 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine

5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B8152149
M. Wt: 228.05 g/mol
InChI Key: MZXNBIPJCIKUKN-UHFFFAOYSA-N
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Description

5-Bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of a bromine atom at the 5th position and a methoxy group at the 4th position on the pyrrolo[2,3-d]pyrimidine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-2-nitroaniline and 2,4-dibromopyrimidine.

    Nitration: The 4-methoxy-2-nitroaniline undergoes nitration to introduce the nitro group.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Cyclization: The resulting amine undergoes cyclization with 2,4-dibromopyrimidine in the presence of a base such as potassium carbonate to form the pyrrolo[2,3-d]pyrimidine core.

    Bromination: Finally, the compound is brominated at the 5th position using a brominating agent such as N-bromosuccinimide (NBS) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The methoxy group can undergo oxidation to form a hydroxyl group or reduction to form a methyl group.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution Products: Depending on the nucleophile used, products such as 5-amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine or 5-thio-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine can be formed.

    Oxidation Products: 4-Hydroxy-5-bromo-7H-pyrrolo[2,3-d]pyrimidine.

    Reduction Products: 4-Methyl-5-bromo-7H-pyrrolo[2,3-d]pyrimidine.

Scientific Research Applications

5-Bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of kinase inhibitors and other bioactive molecules.

    Biological Studies: The compound is studied for its potential anticancer, antiviral, and anti-inflammatory activities.

    Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and enzyme mechanisms.

    Material Science: The compound is explored for its potential use in organic electronics and as a precursor for functional materials.

Mechanism of Action

The mechanism of action of 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine: Lacks the bromine atom at the 5th position.

    5-Bromo-7H-pyrrolo[2,3-d]pyrimidine: Lacks the methoxy group at the 4th position.

    5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Has a chlorine atom instead of a methoxy group at the 4th position.

Uniqueness

5-Bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of both the bromine atom and the methoxy group, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, enhancing its potential as a therapeutic agent .

Properties

IUPAC Name

5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O/c1-12-7-5-4(8)2-9-6(5)10-3-11-7/h2-3H,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXNBIPJCIKUKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC2=C1C(=CN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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